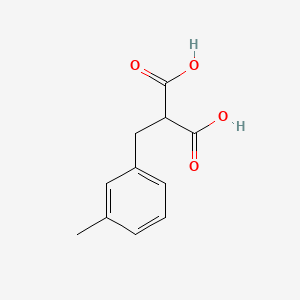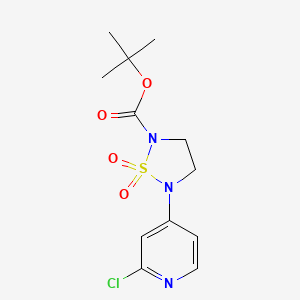
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazolidine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a thiadiazolidine ring with a carboxylate and dioxide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazolidine ring. The final step involves oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
相似化合物的比较
Similar Compounds
Tert-butyl 5-(2-fluoropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a fluorine atom instead of chlorine.
Tert-butyl 5-(2-bromopyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 5-(2-methylpyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom in the pyridinyl moiety can influence its electronic properties and reactivity compared to its analogs with different substituents.
属性
分子式 |
C12H16ClN3O4S |
|---|---|
分子量 |
333.79 g/mol |
IUPAC 名称 |
tert-butyl 5-(2-chloropyridin-4-yl)-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
InChI |
InChI=1S/C12H16ClN3O4S/c1-12(2,3)20-11(17)16-7-6-15(21(16,18)19)9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
ILQJYMOAVNZDMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


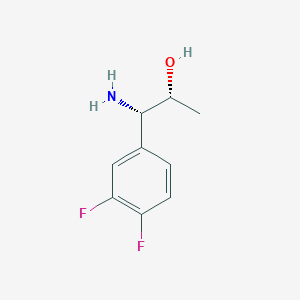
![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)
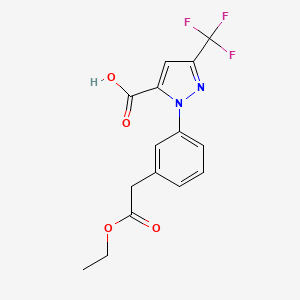
![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
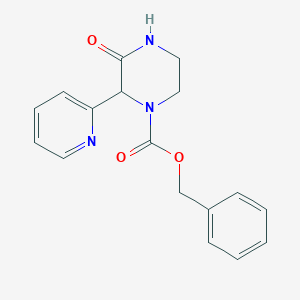

![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
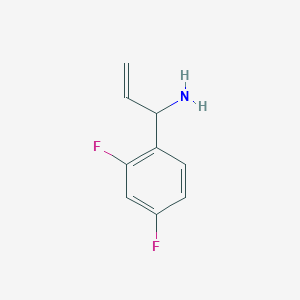
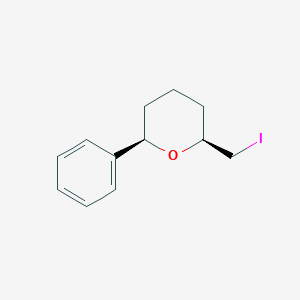
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
